4-Aminopyridine-2-sulfonamide
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Overview
Description
4-Aminopyridine-2-sulfonamide is a compound that combines the structures of 4-aminopyridine and sulfonamide . 4-Aminopyridine is an organic compound with the chemical formula C5H4N–NH2 and is one of the three isomeric amines of pyridine . It has been used as a research tool in characterizing subtypes of the potassium channel . Sulfonamides are an important class of synthetic antimicrobial drugs that are pharmacologically used as broad spectrum for the treatment of human and animal bacterial infections .
Synthesis Analysis
Aminopyridines have been extensively studied in the last few decades due to their interesting biological activities . They exist in three isomeric forms: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine . The diversity in their pharmacological activities has attracted many researchers to explore the reasons for their wide potential . This study examines recent advances related to the efficient procedure for synthesizing different types of aminopyridine derivatives .Molecular Structure Analysis
2-Aminopyridine is a simple, low molecular weight and perfectly functionalised moiety known for the synthesis of diverse biological molecules . Many pharmaceutical companies aim to synthesise low-molecular weight molecules for use as pharmacophores against various biological targets . Sulfonamides structures are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group and are characteristic of the existence of sulfanilamide group and a distinct 6- or 5-membered heterocyclic rings .Scientific Research Applications
Complexation with Metal Ions
Tosylated 4-aminopyridine, a derivative of 4-Aminopyridine-2-sulfonamide, has been studied for its ability to complex with nickel (II) and iron (II) ions. This complexation enhances the biological and catalytic potential of the ligand, which could be beneficial in pharmaceutical and chemical industries (Orie, Duru, & Ngochindo, 2021).
Role in Medicinal Chemistry
The sulfonamide group, a key component of this compound, is essential in medicinal chemistry. It appears in various drugs, particularly sulfonamide antibacterials, which act as inhibitors of tetrahydropteroic acid synthetase. The 4-amino group in these compounds is crucial for their activity (Kalgutkar, Jones, & Sawant, 2010).
Synthesis of Heterocyclic Compounds
This compound is involved in the synthesis of N-(Imidazo[1,2-a]pyridin-3-yl)- and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides. These heterocyclic compounds have potential applications in various fields due to their unique properties (Rozentsveig et al., 2013).
Conformational Polymorphism in Pharmaceuticals
This compound derivatives exhibit conformational polymorphism, which is crucial in determining the physical properties of pharmaceuticals. This polymorphism affects the drug's stability, solubility, and bioavailability (Bar & Bernstein, 1985).
Inhibition of Metalloenzyme
Derivatives of this compound, such as 4-Amino-N-(4-sulfamoylphenyl)benzamide, have been studied for their ability to inhibit the metalloenzyme carbonic anhydrase. This inhibition is particularly significant for cytosolic isoforms hCA I, II, and VII, indicating potential for therapeutic applications (Ulus et al., 2013).
Synthesis of Herbicides
This compound derivatives have been used in the synthesis of herbicides like imazosulfuron, demonstrating its utility in agricultural chemistry (Shi, 2015).
Synthesis of Sultams and Ketimines
Sultams, cyclic sulfonamides, play a unique role in drug discovery. 4-Aminopyridine derivatives have been used in the synthesis of sultams and cyclic N-sulfonyl ketimines, indicating their potential in creating novel pharmaceutical compounds (Zhong et al., 2019).
Molecular Imprinted Polymers
This compound derivatives have been used in the creation of molecular imprinted polymers for the selective detection of sulfonamide antibiotics, which is significant in the food industry and clinical applications (Zheng et al., 2001).
Mechanism of Action
Target of Action
The primary target of 4-Aminopyridine-2-sulfonamide is the voltage-gated potassium channels . These channels play a crucial role in the propagation of action potentials in neurons .
Mode of Action
This compound: interacts with its targets by inhibiting the voltage-gated potassium channels . This inhibition results in the elongation of action potentials and heightened release of neurotransmitters . This, in turn, facilitates enhanced neuronal signaling .
Biochemical Pathways
The inhibition of voltage-gated potassium channels by This compound affects the neuronal signaling pathway . The elongation of action potentials and increased release of neurotransmitters are the downstream effects of this interaction .
Pharmacokinetics
The pharmacokinetics of This compound involve rapid and complete absorption from the gastrointestinal tract . The bioavailability of this compound is high, at around 96% .
Result of Action
The molecular and cellular effects of This compound ’s action include the elongation of action potentials and increased release of neurotransmitters . These effects lead to enhanced neuronal signaling . In the context of demyelinating diseases, these effects can lead to improved synaptic transmission and mitigation of neurological disorders .
Action Environment
The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, the presence of lipid interactions can affect the solubility and thus the action of the compound . Furthermore, the use of nanoformulations can enhance drug stability, control release kinetics, and improve bioavailability . These advancements have created opportunities for personalized medicine and targeted therapies within the field of neurology .
Safety and Hazards
4-Aminopyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
4-Aminopyridine has been shown to greatly enhance skin wound healing, including faster wound closure, restoration of normal-appearing skin architecture, and reinnervation . It has also been suggested as a promising tailored treatment in KCNA2-(gain-of-function)–encephalopathy . These findings suggest potential future directions for the use of 4-Aminopyridine-2-sulfonamide in medical treatments.
Biochemical Analysis
Biochemical Properties
4-Aminopyridine-2-sulfonamide is known to interact with various enzymes, proteins, and other biomolecules. Its mechanism of action entails the inhibition of voltage-gated potassium channels, resulting in the elongation of action potentials and heightened release of neurotransmitters . This, in turn, facilitates enhanced neuronal signaling .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes . It has been found to protect oligodendrocyte precursor cells from glutamate toxicity . Additionally, it has been shown to have a stabilizing effect on myelin and oligodendrocyte precursor cells .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of voltage-gated potassium channels . This results in the elongation of action potentials and heightened release of neurotransmitters . This, in turn, facilitates enhanced neuronal signaling .
Temporal Effects in Laboratory Settings
It has been noted that formulations utilizing nanotechnology exhibit enhanced drug stability, precise control over release kinetics, and improved bioavailability .
Dosage Effects in Animal Models
While specific studies on this compound dosage effects in animal models are limited, related compounds such as 4-Aminopyridine have been studied. These studies have shown that the effects of the product can vary with different dosages .
Metabolic Pathways
It has been suggested that related compounds such as 4-Aminopyridine may have limited metabolism in humans .
Transport and Distribution
It has been noted that related compounds such as 4-Aminopyridine cross the blood-brain barrier more readily .
properties
IUPAC Name |
4-aminopyridine-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2S/c6-4-1-2-8-5(3-4)11(7,9)10/h1-3H,(H2,6,8)(H2,7,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUHVLVARXLSKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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